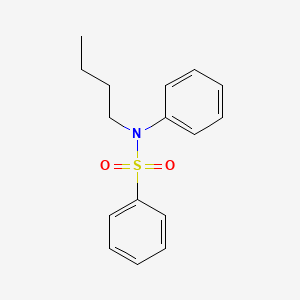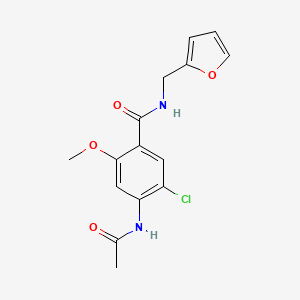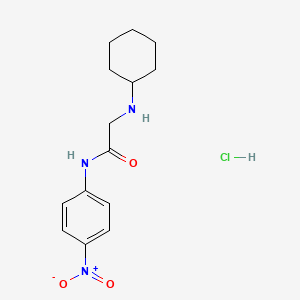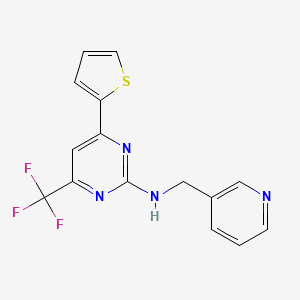
N-butyl-N-phenylbenzenesulfonamide
説明
Synthesis Analysis
NBBS synthesis involves the sulfonation of benzene derivatives followed by reactions with butylamine and phenylamine. Research by Zanoni and Stradiotto (1991) demonstrates the cathodic cleavage of nitrobenzenesulfonyl groups from aliphatic amines, highlighting a method for modifying benzenesulfonamide derivatives under specific conditions (Zanoni & Stradiotto, 1991).
Molecular Structure Analysis
Studies on the molecular structure of NBBS reveal significant insights into its chemical nature. Govindarasu, Kavitha, and Sundaraganesan (2014) utilized density functional theory (DFT) to analyze the structural and spectral characteristics of N-phenylbenzenesulfonamide, a related compound, providing a basis for understanding NBBS's molecular behavior (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Chemical Reactions and Properties
NBBS's chemical reactions often involve electrophilic substitution and cleavage of the S-N bond under reductive conditions. The study by Zanoni and Stradiotto (1991) provides insights into the electrochemical behaviors of benzenesulfonyl derivatives, illustrating the compound's reactivity under various conditions (Zanoni & Stradiotto, 1991).
Physical Properties Analysis
The physical properties of NBBS, such as its solubility, melting point, and stability, are crucial for its application in industrial processes. Unfortunately, specific studies directly addressing these properties of NBBS were not found in the current research literature.
Chemical Properties Analysis
The chemical properties of NBBS, including its reactivity with other substances and stability under various conditions, are essential for understanding its behavior in environmental and biological systems. Studies like those by Waidyanatha et al. (2019) on the disposition and metabolism of NBBS in rats and mice provide valuable data on its biotransformation and potential environmental persistence (Waidyanatha et al., 2019).
科学的研究の応用
Electrochemical Reduction
Research by Zanoni and Stradiotto (1991) explored the electrochemical reduction of benzenesulfonyl derivatives of n-butylamine and N,N-di-n-butylamine, including N-butyl-N-phenylbenzenesulfonamide. They found that these compounds undergo a two-step cathodic reduction in N,N-dimethylformamide, leading to cleavage of the S-N bond with good yields. This study contributes to understanding the electrochemical behavior of sulfonamide derivatives in organic solvents (Zanoni & Stradiotto, 1991).
Synthesis of Benzonitriles
Anbarasan, Neumann, and Beller (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, for the electrophilic cyanation of aryl and heteroaryl bromides. This process is crucial for synthesizing various benzonitriles, demonstrating the role of sulfonamide derivatives in organic synthesis and pharmaceutical intermediate production (Anbarasan, Neumann, & Beller, 2011).
Crystal Growth and Spectroscopy
Govindarasu, Kavitha, and Sundaraganesan (2014) synthesized and grew high-quality single crystals of N-phenylbenzenesulfonamide, a compound closely related to N-butyl-N-phenylbenzenesulfonamide. They characterized these crystals using various spectroscopic methods, contributing to the understanding of the physical properties of sulfonamide compounds (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Catalysis in Organic Reactions
Işci, Caner, et al. (2014) studied the use of 4-tert-Butylbenzenesulfonamide as a substituent in Fe(ii) phthalocyanine. This research highlights the potential of sulfonamide derivatives in designing oxidation catalysts for organic reactions, especially in the oxidation of olefins (Işci, Caner, et al., 2014).
Pharmacological Applications
Mun, Jabbar, et al. (2012) investigated arylsulfonamide analogs of N-phenylbenzenesulfonamide for their potential as cancer therapeutics. They identified structural motifs in these compounds that could be modified to improve their pharmacological properties, pointing towards the relevance of sulfonamide derivatives in drug development (Mun, Jabbar, et al., 2012).
Thermodynamic Properties and Molecular Studies
The study of the thermodynamic properties and molecular characterization of N-phenylbenzenesulfonamide by Govindarasu, Kavitha, and Sundaraganesan (2014) also highlights its potential in materials science. They investigated various properties such as dipole moment, linear polarizability, and hyperpolarizability, contributing to the understanding of the molecular characteristics of sulfonamides (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Chemical Synthesis and Modification
The synthesis and characterization of various sulfonamide derivatives for potential antimicrobial activities were reported by Lahtinen, Kudva, et al. (2014). This study demonstrates the versatility of sulfonamide derivatives in chemical synthesis and the exploration of their biological activities (Lahtinen, Kudva, et al., 2014).
作用機序
Target of Action
N-butyl-N-phenylbenzenesulfonamide is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Mode of Action
They achieve this by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase .
Biochemical Pathways
As a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been isolated from the plantPrunus africana and has been shown to exhibit antiandrogenic activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action and stability of many chemical compounds .
特性
IUPAC Name |
N-butyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-14-17(15-10-6-4-7-11-15)20(18,19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSODSUPDZAICEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)
![2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4389424.png)
![ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4389430.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4389443.png)

![N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4389461.png)

![({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4389466.png)
![3-(2,3-dihydroxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4389469.png)


![2-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B4389497.png)